molecular formula C11H11Cl2N5 B11296353 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine

2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine

Cat. No.: B11296353
M. Wt: 284.14 g/mol
InChI Key: XTPWHRPJJNUREV-UHFFFAOYSA-N
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Description

N-[(2,3-Dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a dichlorophenyl group and a prop-2-en-1-yl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, with azide sources under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions using suitable dichlorophenyl halides.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(2,3-Dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(2,3-Dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-Dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine
  • N-[(2,3-Dichlorophenyl)methyl]-2-(but-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine
  • N-[(2,3-Dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-triazol-5-amine

Uniqueness

N-[(2,3-Dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11Cl2N5

Molecular Weight

284.14 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C11H11Cl2N5/c1-2-6-18-16-11(15-17-18)14-7-8-4-3-5-9(12)10(8)13/h2-5H,1,6-7H2,(H,14,16)

InChI Key

XTPWHRPJJNUREV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1N=C(N=N1)NCC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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